![molecular formula C23H18N4O4 B11708965 N-[(Z)-[1-(2-anilino-2-oxoethyl)-2-oxoindol-3-ylidene]amino]-2-hydroxybenzamide](/img/structure/B11708965.png)
N-[(Z)-[1-(2-anilino-2-oxoethyl)-2-oxoindol-3-ylidene]amino]-2-hydroxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(Z)-[1-(2-anilino-2-oxoethyl)-2-oxoindol-3-ylidene]amino]-2-hydroxybenzamide: is a complex organic compound known for its potential applications in medicinal chemistry. This compound is characterized by its intricate structure, which includes an indole core, an anilino group, and a hydroxybenzamide moiety. It has garnered interest due to its potential biological activities, particularly in the field of cancer research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(Z)-[1-(2-anilino-2-oxoethyl)-2-oxoindol-3-ylidene]amino]-2-hydroxybenzamide typically involves multi-step organic reactions. One common method includes the condensation of N-(naphthalen-1-ylcarbonyl)glycine with 2-(3-methoxyphenoxy)aniline. The reaction conditions often require the use of organic solvents, controlled temperatures, and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger batches, ensuring purity through recrystallization or chromatography, and adhering to safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions: N-[(Z)-[1-(2-anilino-2-oxoethyl)-2-oxoindol-3-ylidene]amino]-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions vary depending on the substituent, but may include the use of halogenating agents or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology: Biologically, it has shown promise in inhibiting certain cellular processes, making it a candidate for further research in cell biology and biochemistry.
Medicine: In medicinal research, N-[(Z)-[1-(2-anilino-2-oxoethyl)-2-oxoindol-3-ylidene]amino]-2-hydroxybenzamide is being explored for its potential anticancer properties. It has been found to inhibit the proliferation of cancer cells by targeting specific proteins involved in cell division .
Industry: While its industrial applications are still under investigation, the compound’s potential in pharmaceuticals could lead to its use in drug development and production.
Mechanism of Action
The mechanism of action for N-[(Z)-[1-(2-anilino-2-oxoethyl)-2-oxoindol-3-ylidene]amino]-2-hydroxybenzamide involves its interaction with molecular targets such as proliferating cell nuclear antigen (PCNA). By inhibiting PCNA, the compound disrupts DNA replication and repair processes in cancer cells, leading to cell cycle arrest and apoptosis . This selective targeting helps minimize damage to healthy cells.
Comparison with Similar Compounds
- N-[(Z)-[1-(2-anilino-2-oxoethyl)-2-oxoindol-3-ylidene]amino]-N-(3-nitrophenyl)oxamide
- N-(1-Anilino-1-oxo-2-propanyl)benzamide
Uniqueness: What sets N-[(Z)-[1-(2-anilino-2-oxoethyl)-2-oxoindol-3-ylidene]amino]-2-hydroxybenzamide apart is its specific interaction with PCNA and its potential to selectively target cancer cells without affecting normal cells. This selectivity is crucial for developing effective and safe anticancer therapies .
Properties
Molecular Formula |
C23H18N4O4 |
|---|---|
Molecular Weight |
414.4 g/mol |
IUPAC Name |
N-[1-(2-anilino-2-oxoethyl)-2-hydroxyindol-3-yl]imino-2-hydroxybenzamide |
InChI |
InChI=1S/C23H18N4O4/c28-19-13-7-5-11-17(19)22(30)26-25-21-16-10-4-6-12-18(16)27(23(21)31)14-20(29)24-15-8-2-1-3-9-15/h1-13,28,31H,14H2,(H,24,29) |
InChI Key |
BVZSPCSHPWPXPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=C2O)N=NC(=O)C4=CC=CC=C4O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


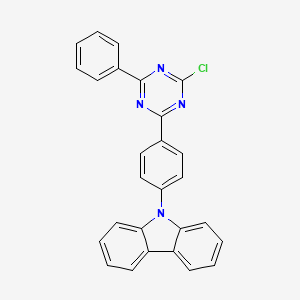
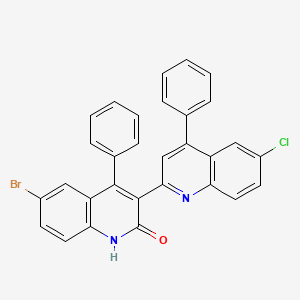
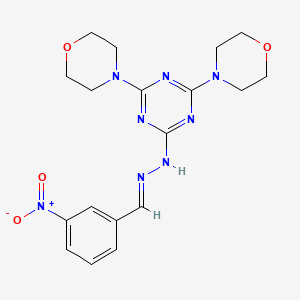
![N'-[(2E)-1-(1H-benzotriazol-1-yl)propan-2-ylidene]-4-bromobenzohydrazide](/img/structure/B11708908.png)
![N-{2-[(2E)-2-(4-chlorobenzylidene)hydrazino]-2-oxoethyl}-3,4,5-trimethoxybenzamide](/img/structure/B11708915.png)
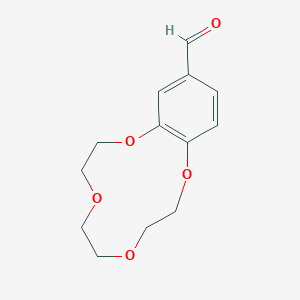
![N-{2,2-dichloro-1-[(phenylcarbonyl)amino]ethyl}-4-methylbenzamide](/img/structure/B11708922.png)
![[3-({6-[(E)-(Hydroxyimino)methyl]pyridin-3-YL}formamido)propyl]trimethylazanium](/img/structure/B11708923.png)
-](/img/structure/B11708925.png)

![1-Naphthalenecarboxamide, 2-methoxy-N-[4-(2-phenyldiazenyl)phenyl]-](/img/structure/B11708935.png)
![2-Phenylthieno[3,2-d][1,2,3]diazaborinin-1(2H)-ol](/img/structure/B11708941.png)
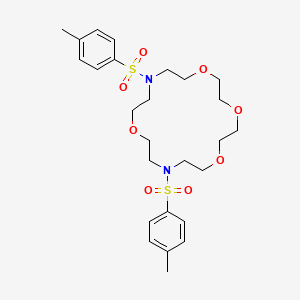
![2-[(3-chloro-6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)amino]ethyl acetate](/img/structure/B11708958.png)
